Ethyl vs. 2,2‑Difluoroethyl Ester: Lower Lipophilicity for Enhanced Processability
The computed octanol/water partition coefficient (logP) for ethyl 1H,1H,9H-perfluorononyl carbonate is 5.8717, whereas the 2,2‑difluoroethyl analog (CAS 1980076-47-8) exhibits a logP of 6.1169 . This 0.245 log‑unit reduction indicates that the ethyl ester is moderately less lipophilic, which can improve solubility in slightly more polar organic solvents and facilitate work‑up during synthesis of amphiphilic derivatives.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.8717 (calculated) |
| Comparator Or Baseline | 2,2‑Difluoroethyl 1H,1H,9H-perfluorononyl carbonate, logP = 6.1169 (calculated) |
| Quantified Difference | ΔlogP = –0.245 |
| Conditions | Computed values from LeYan product specifications; consistent calculation method assumed. |
Why This Matters
The 0.245 logP difference offers a measurable selectivity criterion for researchers designing fluorinated intermediates, allowing a balance between hydrophobicity and handling characteristics.
